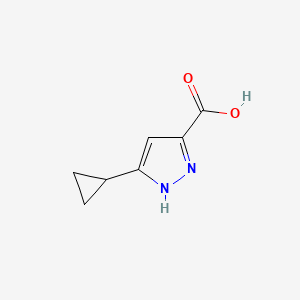![molecular formula C10H20NO5P B2382332 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid CAS No. 2490432-01-2](/img/structure/B2382332.png)
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, also known as DMAPA, is a chemical compound that has been extensively studied in scientific research. It is a phosphonate derivative of glycine that has shown potential in various applications, including as a building block for the synthesis of new drugs and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This results in an accumulation of acetylcholine in the nervous system, which can lead to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has been shown to have a range of biochemical and physiological effects. In addition to its activity as an acetylcholinesterase inhibitor, it has been shown to have antioxidant properties and to be involved in the regulation of cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, and it has been extensively studied for its potential in a range of applications. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research on 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid. One area of focus could be on the development of new drugs based on 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid as a building block, particularly for the treatment of neurological disorders such as Alzheimer's disease. Another area of interest could be on the use of 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid as a tool for studying enzyme mechanisms, particularly those involved in the breakdown of neurotransmitters in the nervous system. Additionally, further research could be done on the biochemical and physiological effects of 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, particularly with regard to its potential as an antioxidant and regulator of cellular metabolism.
Métodos De Síntesis
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid can be synthesized through a multistep process involving the reaction of glycine with phosphorous trichloride and dimethylamine. The resulting intermediate is then reacted with isobutyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has been studied for its potential as a building block for the synthesis of new drugs. It has been used in the synthesis of a variety of compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Propiedades
IUPAC Name |
2-[dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11(6-8(12)13)7-17(4,5)15/h6-7H2,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFIQAVNAWHDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)

![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)


![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)

![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)





